

Thermodynamic Properties of Propanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Propanol*

Cat. No.: *B129219*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic data for **propanol** and its isomers, propan-1-ol and propan-2-ol. The information is intended to serve as a foundational resource for professionals in research, science, and drug development who require precise thermodynamic values for these common solvents and chemical intermediates. This document summarizes key thermodynamic parameters in easily comparable formats, details the experimental methodologies for their determination, and visualizes fundamental thermodynamic relationships and experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of propan-1-ol and propan-2-ol are crucial for understanding their behavior in chemical reactions, phase transitions, and solution chemistry. The following tables summarize the standard thermodynamic data for both isomers in their liquid state at 298.15 K and 1 atm unless otherwise specified.

Table 1: Molar Thermodynamic Properties of **Propanol** Isomers (Liquid Phase)

Thermodynamic Property	Propan-1-ol (n-Propanol)	Propan-2-ol (Isopropanol)	Units
Standard Enthalpy of Formation (Δ_fH°)	-302.67 (± 0.25)[1]	-318.20 (± 0.27)	kJ/mol
Standard Molar Entropy (S°)	192.8[2][3]	180.58	J/(mol·K)
Molar Heat Capacity (Cp)	144.4[2][3]	161.2	J/(mol·K)
Standard Enthalpy of Combustion (Δ_cH°)	-2021[2][3][4]	-2006.33 (± 0.22)	kJ/mol
Standard Gibbs Free Energy of Formation (Δ_fG°)	-173.4 (calculated)	-180.29	kJ/mol

Note: The Standard Gibbs Free Energy of Formation for Propan-1-ol was calculated using the Gibbs-Helmholtz equation ($\Delta G = \Delta H - T\Delta S$) with the data from this table.

Table 2: Molar Thermodynamic Properties of **Propanol** Isomers (Gas Phase)

Thermodynamic Property	Propan-1-ol (n-Propanol)	Propan-2-ol (Isopropanol)	Units
Standard Enthalpy of Formation (Δ_fH°)	-255[2][3]	-272.4	kJ/mol
Standard Molar Entropy (S°)	322.49[2][3]	309.9	J/(mol·K)
Molar Heat Capacity (Cp)	85.56 (at 25°C)[2][3]	89.32 (at 25°C)	J/(mol·K)

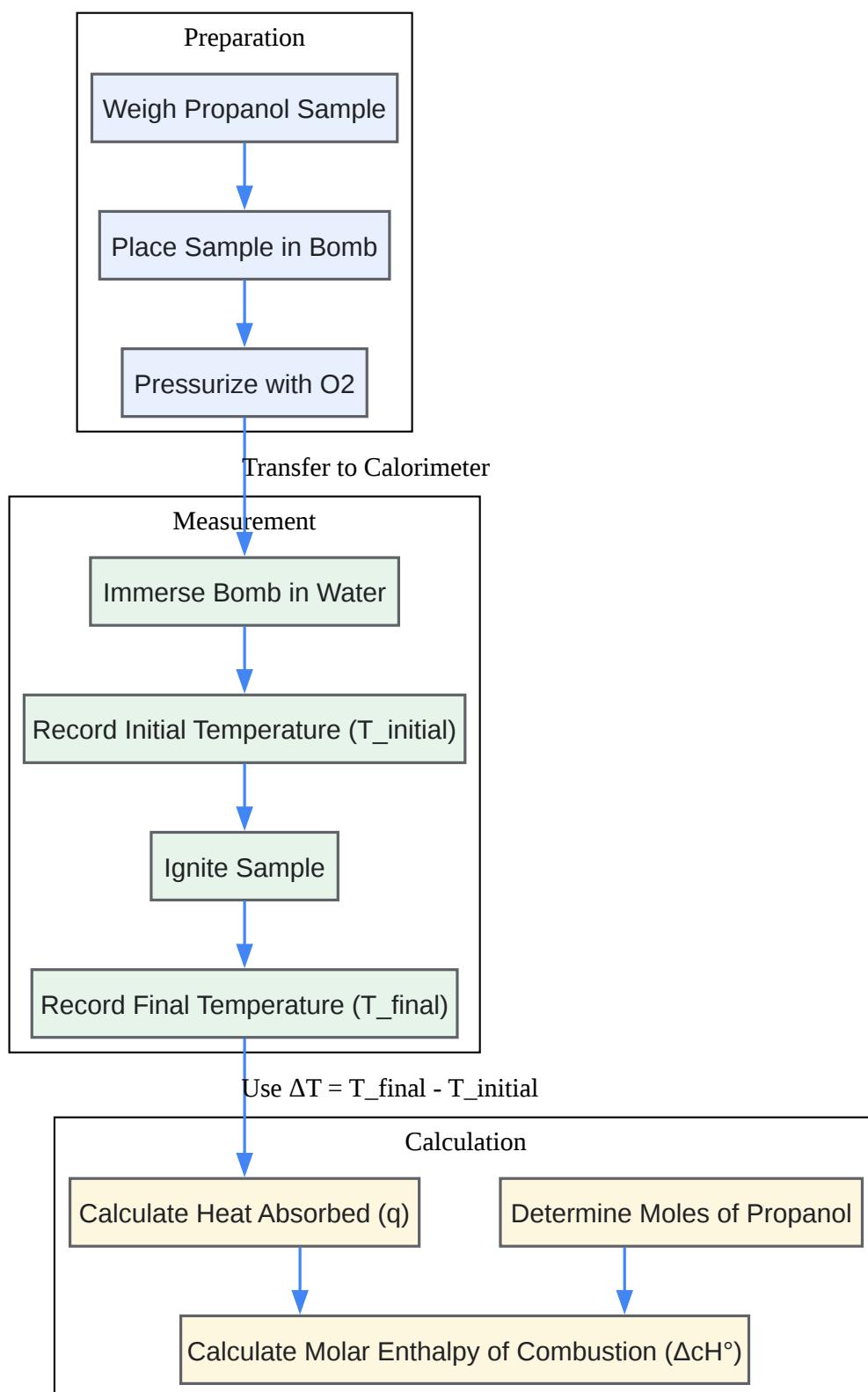
Experimental Protocols

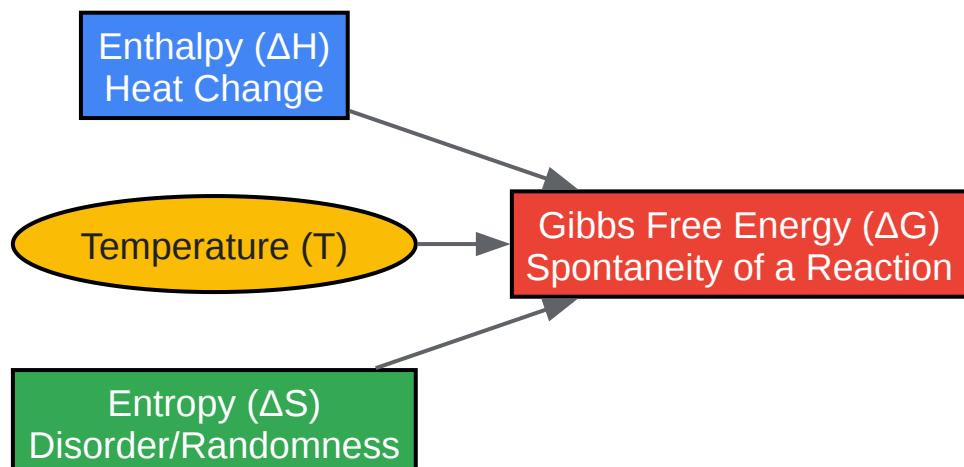
The determination of thermodynamic properties is primarily achieved through precise experimental techniques. Calorimetry is a cornerstone methodology for measuring enthalpy

changes, such as the enthalpy of combustion.

Determination of Enthalpy of Combustion by Bomb Calorimetry

A prevalent method for determining the enthalpy of combustion for liquid alcohols is bomb calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container.


Methodology:


- Sample Preparation: A known mass of the **propanol** isomer is placed in a sample holder within a high-pressure vessel, known as a "bomb."
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.
- Immersion: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
- Ignition: The sample is ignited electrically. The combustion of the alcohol releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
- Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.
- Calculation: The heat absorbed by the water and the calorimeter (q) is calculated using the formula:
 - $q = (m_{\text{water}} * c_{\text{water}} + C_{\text{calorimeter}}) * \Delta T$ where:
 - m_{water} is the mass of the water.
 - c_{water} is the specific heat capacity of water.
 - $C_{\text{calorimeter}}$ is the heat capacity of the calorimeter (determined through calibration).
 - ΔT is the change in temperature.

- Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is then determined by dividing the heat released by the number of moles of the alcohol burned.

Visualizations

Diagrams are powerful tools for representing complex relationships and workflows. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a fundamental thermodynamic equation.

[Click to download full resolution via product page](#)**Workflow for Determining Enthalpy of Combustion.**

[Click to download full resolution via product page](#)

Relationship Between Gibbs Free Energy, Enthalpy, and Entropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamic Behavior of (2-Propanol + 1,8-Cineole) Mixtures: Isothermal Vapor–Liquid Equilibria, Densities, Enthalpies of Mixing, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. atct.anl.gov [atct.anl.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of Propanol Isomers: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129219#thermodynamic-data-for-propanol-and-its-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com